Dimepiperate

説明

特性

IUPAC Name |

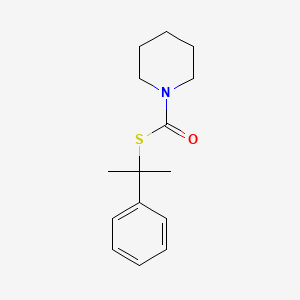

S-(2-phenylpropan-2-yl) piperidine-1-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOS/c1-15(2,13-9-5-3-6-10-13)18-14(17)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUPSGJXXPATLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)SC(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058141 | |

| Record name | Dimepiperate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61432-55-1 | |

| Record name | Dimepiperate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61432-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimepiperate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061432551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimepiperate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEPIPERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WIT88R79X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dimepiperate Action in Barnyard Grass: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimepiperate, a thiocarbamate herbicide, serves as a critical tool in the management of barnyard grass (Echinochloa crus-galli), a pervasive weed in rice cultivation. This technical guide delineates the intricate mechanism of action of this compound, focusing on its role as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis. Through a comprehensive review of existing literature, this document details the biochemical pathways affected, presents available quantitative data on its efficacy, and provides standardized experimental protocols for further research. The guide is intended to be a foundational resource for researchers and professionals engaged in herbicide development and weed science.

Introduction

Barnyard grass is a major agricultural weed that significantly impacts crop yields, particularly in rice paddies. Its rapid growth and competition for resources necessitate effective control measures. This compound, a selective herbicide, has been instrumental in managing barnyard grass infestations. Its mode of action centers on the disruption of lipid biosynthesis, a fundamental process for plant growth and development. Understanding the precise molecular interactions and biochemical consequences of this compound application is paramount for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds. This guide provides a detailed exploration of the mechanism of action of this compound in barnyard grass.

Biochemical Mechanism of Action

This compound belongs to the thiocarbamate class of herbicides, which are known to be potent inhibitors of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs, fatty acids with chain lengths of 20 carbons or more, are essential components of various cellular structures, including cuticular waxes, suberin, and cell membranes. The inhibition of their synthesis leads to catastrophic failure in the early developmental stages of susceptible plants, particularly grasses.

Pro-herbicide Activation

This compound is a pro-herbicide, meaning it is not phytotoxic in its applied form.[1] Upon absorption into the plant, it undergoes metabolic activation, primarily through oxidation, to form this compound sulfoxide (B87167).[1] This active metabolite is the molecule that directly interacts with the target enzyme.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The primary target of this compound sulfoxide is the very-long-chain fatty acid elongase (VLCFAE) enzyme complex, located in the endoplasmic reticulum.[2] This multi-enzyme complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C18-CoA), leading to the formation of VLCFAs. The inhibition of this complex disrupts the production of VLCFAs, which are crucial for:

-

Cuticular Wax Formation: A protective layer that prevents water loss and protects against environmental stresses.

-

Suberin Production: A key component of the Casparian strip in roots, regulating water and nutrient uptake.

-

Cell Membrane Integrity: Proper membrane function is essential for cell signaling, transport, and overall cellular homeostasis.

The disruption of these processes ultimately leads to the death of the developing seedling.

Physiological Effects and Symptoms in Barnyard Grass

The inhibition of VLCFA synthesis by this compound manifests in distinct physiological symptoms in barnyard grass, particularly during germination and early seedling growth. The most characteristic symptom is the failure of the emerging shoot to break through the coleoptile, resulting in a "buggy-whip" appearance.[1] This is a direct consequence of the inability to form a proper cuticle, leading to cell leakage and a loss of turgor pressure required for shoot emergence. Other symptoms include stunting, leaf distortion, and a failure of the seedling to establish.

Quantitative Data

Table 1: Efficacy of a Related Thiocarbamate Herbicide (Pebulate) on VLCFA Synthesis

| Herbicide | Target Organism | Effect | Concentration for Significant Inhibition |

| Pebulate (B75496) | Susceptible Grasses | Inhibition of VLCFA Synthesis | ≥25 µM |

Note: This data is for pebulate and serves as a proxy for the activity of this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and other VLCFA-inhibiting herbicides, detailed experimental protocols are essential.

In Vitro VLCFA Elongase Inhibition Assay

This assay is designed to directly measure the inhibitory effect of a herbicide on the VLCFA elongase enzyme complex isolated from plant tissues.

Materials:

-

Etiolated seedlings of barnyard grass (or other susceptible plant species)

-

Extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol)

-

Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 2.5 mM ATP, 1 mM NADPH, 1 mM NADH, 0.5 mM malonyl-CoA)

-

[1-14C]malonyl-CoA (radiolabeled substrate)

-

C18:0-CoA (acyl-CoA primer)

-

This compound (and its sulfoxide metabolite, if available) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Microsome isolation equipment (homogenizer, centrifuge)

Protocol:

-

Microsome Isolation:

-

Homogenize etiolated barnyard grass shoots in ice-cold extraction buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of extraction buffer.

-

-

Enzyme Assay:

-

Set up reaction tubes containing the reaction buffer.

-

Add the microsomal protein preparation to each tube.

-

Add varying concentrations of the herbicide (this compound or its sulfoxide).

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding the C18:0-CoA primer and [1-14C]malonyl-CoA.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., 6 M HCl).

-

-

Analysis:

-

Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane).

-

Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the incorporation of radioactivity into the VLCFA fraction using a liquid scintillation counter.

-

Calculate the percent inhibition for each herbicide concentration and determine the IC50 value.

-

Analysis of Lipid Profile Changes using GC-MS

This protocol allows for the quantitative analysis of changes in the fatty acid composition of barnyard grass seedlings following treatment with this compound.

Materials:

-

Barnyard grass seedlings (treated and untreated)

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)

-

Internal standard (e.g., a fatty acid not naturally abundant in the plant)

-

Reagents for transesterification (e.g., methanolic HCl)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Lipid Extraction:

-

Harvest and weigh barnyard grass seedlings.

-

Homogenize the tissue in a chloroform:methanol solvent mixture.

-

Add the internal standard.

-

Separate the lipid-containing organic phase from the aqueous phase.

-

Evaporate the solvent to obtain the total lipid extract.

-

-

Transesterification:

-

Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by heating with methanolic HCl.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS.

-

Separate the FAMEs based on their volatility and polarity using an appropriate GC column.

-

Identify the individual FAMEs based on their mass spectra and retention times.

-

Quantify the abundance of each fatty acid relative to the internal standard.

-

-

Data Analysis:

-

Compare the fatty acid profiles of treated and untreated seedlings, paying close attention to the levels of VLCFAs (C20 and longer).

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Biochemical pathway of this compound activation and inhibition of VLCFA synthesis.

Caption: Experimental workflow for the in vitro VLCFA elongase inhibition assay.

Conclusion

This compound's efficacy as a herbicide against barnyard grass is rooted in its specific inhibition of very-long-chain fatty acid synthesis. As a pro-herbicide, its targeted activation within the plant leads to the disruption of a fundamental biochemical pathway essential for early seedling development. This technical guide provides a comprehensive overview of this mechanism, supported by available data and detailed experimental protocols. It is anticipated that this resource will aid researchers and professionals in their efforts to understand, optimize, and innovate in the field of weed management. Further research to determine the precise IC50 of this compound on barnyard grass VLCFA elongase and to further elucidate the molecular interactions at the active site will be invaluable in advancing our knowledge.

References

- 1. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Synthesis of Dimepiperate from Piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimepiperate, chemically known as S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate, is a herbicide recognized for its effectiveness against barnyard grass in rice paddies.[1] This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, commencing from the readily available starting material, piperidine (B6355638). The synthesis is presented as a three-step process, involving the formation of a reactive piperidine intermediate, the synthesis of a key thiol, and their subsequent coupling to yield the final product. This document furnishes detailed experimental protocols for each critical stage, summarizes quantitative data in tabular format for clarity, and includes a visual representation of the synthetic workflow to facilitate a deeper understanding of the chemical transformations involved.

Introduction

The synthesis of agrochemicals such as this compound is of significant interest to the chemical and agricultural industries. A robust and efficient synthetic route is crucial for the economic viability and large-scale production of such compounds. The pathway detailed herein focuses on a logical and chemically sound approach starting from piperidine, a common heterocyclic amine. The synthesis hinges on the formation of two key intermediates: piperidine-1-carbonyl chloride and 2-phenylpropane-2-thiol (B37024). These intermediates are then combined to form the thiocarbamate linkage, which is the core structural feature of this compound.

Overall Synthesis Pathway

The synthesis of this compound from piperidine can be logically divided into three main stages:

-

Step 1: Synthesis of Piperidine-1-carbonyl Chloride. Piperidine is reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or thionyl chloride, to produce the reactive acyl chloride intermediate.

-

Step 2: Synthesis of 2-Phenylpropane-2-thiol. This key thiol intermediate can be synthesized via multiple routes, with two high-yielding methods being the reaction of α-methylstyrene with hydrogen sulfide (B99878) or the reduction of the corresponding nitro compound.[1]

-

Step 3: Synthesis of this compound. The final step involves the coupling of piperidine-1-carbonyl chloride with 2-phenylpropane-2-thiol in the presence of a base to form the S-alkyl thiocarbamate product.

The overall synthetic scheme is depicted in the following diagram:

Caption: Synthesis Pathway of this compound from Piperidine.

Experimental Protocols

Step 1: Synthesis of Piperidine-1-carbonyl Chloride

This protocol describes the synthesis of the key intermediate, piperidine-1-carbonyl chloride, from piperidine using triphosgene as a phosgene equivalent.

-

Materials:

-

Piperidine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of piperidine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Slowly add the piperidine/triethylamine solution to the cooled triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

The resulting filtrate contains piperidine-1-carbonyl chloride in DCM. This solution can be used directly in the next step, or the solvent can be carefully removed under reduced pressure at low temperature to yield the crude product. Further purification can be achieved by vacuum distillation.

-

Step 2: Synthesis of 2-Phenylpropane-2-thiol

Two high-yielding methods for the synthesis of 2-phenylpropane-2-thiol are presented below.[1]

Method A: From α-Methylstyrene

-

Materials:

-

α-Methylstyrene

-

Hydrogen sulfide (H₂S) gas

-

1,4-Dioxane

-

Suitable catalyst (e.g., a Lewis acid or a solid acid catalyst)

-

Standard gas dispersion tube and reaction setup for handling toxic gases

-

-

Procedure:

-

In a reaction vessel equipped with a gas inlet, a stirrer, and a condenser, dissolve α-methylstyrene in 1,4-dioxane.

-

Add the catalyst to the solution.

-

Bubble hydrogen sulfide gas through the solution at a controlled rate while stirring vigorously. The reaction is typically carried out at a slightly elevated temperature.

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Upon completion, stop the H₂S flow and purge the system with nitrogen.

-

Filter off the catalyst.

-

The solvent is removed under reduced pressure, and the crude 2-phenylpropane-2-thiol is purified by vacuum distillation.

-

Method B: From 2-Nitro-2-phenylpropane

-

Materials:

-

2-Nitro-2-phenylpropane

-

Sodium sulfide (Na₂S) or Sodium disulfide (Na₂S₂)

-

Aluminum amalgam (Al-Hg)

-

Dimethyl sulfoxide (B87167) (DMSO) or a suitable alcohol/water mixture

-

Standard reaction glassware

-

-

Procedure:

-

The reduction of the nitro group can be performed in a two-step or one-pot procedure. A plausible method involves the initial reduction to the corresponding amine or oxime, followed by conversion to the thiol. A direct conversion is also possible.

-

For the reported method, treat 2-nitro-2-phenylpropane with sodium disulfide.

-

The resulting intermediate is then reacted with aluminum amalgam at 0 °C.

-

The reaction is carried out in a suitable solvent such as DMSO.

-

After the reaction is complete, the mixture is worked up by quenching with a dilute acid and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude thiol is then purified by vacuum distillation.

-

Step 3: Synthesis of this compound

This final step involves the formation of the thiocarbamate linkage.[1]

-

Materials:

-

Piperidine-1-carbonyl chloride (from Step 1)

-

2-Phenylpropane-2-thiol (from Step 2)

-

40% aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Standard reaction glassware, including a Dean-Stark apparatus if necessary

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-phenylpropane-2-thiol (1 equivalent) in toluene.

-

At room temperature, add 40% aqueous sodium hydroxide solution (approximately 1.1 equivalents of NaOH) dropwise with vigorous stirring to form the sodium thiolate salt.

-

Heat the mixture to reflux. If toluene is used as the solvent, a Dean-Stark trap can be employed to remove water and drive the salt formation to completion.

-

After the formation of the thiolate is complete, cool the reaction mixture to 60-70 °C.

-

Slowly add a solution of piperidine-1-carbonyl chloride (1 equivalent) in toluene to the reaction mixture.

-

Maintain the temperature at 60-70 °C and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Wash the organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of the intermediates.

| Intermediate | Synthesis Method | Starting Material(s) | Solvent | Catalyst/Reagent | Yield (%) | Reference |

| 2-Phenylpropane-2-thiol | Thiolation | α-Methylstyrene, H₂S | 1,4-Dioxane | Catalyst | 86.3 | [1] |

| 2-Phenylpropane-2-thiol | Reduction | 2-Nitro-2-phenylpropane | DMSO | Na₂S₂, Al-Hg | 92 | [1] |

Note: Yields for the synthesis of piperidine-1-carbonyl chloride and the final this compound product are not explicitly provided in the cited literature and will be dependent on specific reaction conditions and purification methods.

Conclusion

This technical guide outlines a viable and efficient three-step synthesis pathway for the herbicide this compound starting from piperidine. By providing detailed experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and drug development. The modular nature of this synthesis allows for optimization at each step to improve overall yield and purity. Further research could focus on developing a one-pot synthesis to streamline the process and reduce waste, enhancing the industrial applicability of this synthetic route.

References

An In-depth Technical Guide to Dimepiperate (C15H21NOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimepiperate is a selective herbicide belonging to the thiocarbamate class of chemicals. It is primarily utilized in agriculture to control annual weeds, particularly in rice cultivation. This document provides a comprehensive technical overview of this compound, focusing on its molecular characteristics, mechanism of action, and relevant experimental methodologies.

Molecular and Chemical Properties

This compound, with the molecular formula C15H21NOS, is chemically identified as S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate.[1] Its chemical structure confers specific physicochemical properties that are crucial for its herbicidal activity.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C15H21NOS | [1][2][3][4] |

| Molecular Weight | 263.4 g/mol | |

| CAS Registry Number | 61432-55-1 | |

| IUPAC Name | S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate | |

| Melting Point | 39 °C | |

| Boiling Point | 166 °C |

Mechanism of Action

This compound functions as a systemic herbicide. Its primary mode of action is the inhibition of lipid synthesis in target plant species. Specifically, as a thiocarbamate herbicide, it is understood to interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and waxes. This disruption of lipid metabolism leads to the inhibition of shoot elongation in susceptible weeds, ultimately causing their death. Some evidence also suggests that this compound may act as an auxin antagonist, disrupting the normal growth and development of plants.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the herbicidal action of this compound.

Experimental Protocols

Molecular Weight Determination by Mass Spectrometry

The accurate determination of this compound's molecular weight is fundamental for its identification and characterization. Mass spectrometry is the standard analytical technique for this purpose.

Objective: To determine the molecular weight of this compound using Mass Spectrometry.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 mg/mL.

-

For Electrospray Ionization (ESI), further dilute the sample to the picomole to femtomole range with a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

For Matrix-Assisted Laser Desorption/Ionization (MALDI), mix the sample solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio and spot onto the MALDI target plate. Allow the spot to dry completely.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with either an ESI or MALDI source.

-

-

Data Acquisition:

-

Calibrate the mass spectrometer using a standard of known mass to ensure high mass accuracy.

-

Acquire the mass spectrum of the this compound sample in positive ion mode.

-

For ESI, observe the series of multiply charged ions.

-

For MALDI, observe the singly charged ion ([M+H]+).

-

-

Data Analysis:

-

Process the raw data using the instrument's software.

-

For ESI data, deconvolute the charge state envelope to determine the molecular mass.

-

For MALDI data, calculate the molecular weight from the m/z of the [M+H]+ peak by subtracting the mass of a proton (~1.007 Da).

-

Compare the experimentally determined molecular weight to the theoretical molecular weight of C15H21NOS (263.1344 Da).

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the molecular weight of a compound like this compound using mass spectrometry.

References

Dimepiperate's Protective Role Against Sulfonylurea Herbicides in Rice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the safener effect of dimepiperate on sulfonylurea herbicides in rice. It provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and insights into the signaling pathways involved.

Executive Summary

Sulfonylurea herbicides are widely used in rice cultivation for their broad-spectrum weed control. However, they can sometimes cause phytotoxicity to the crop, leading to yield losses. Herbicide safeners are chemical agents that enhance the tolerance of crops to herbicides without affecting weed control efficacy. This compound, a thiolcarbamate herbicide, has been identified as an effective safener for sulfonylurea herbicides in rice. This guide details the scientific basis of this safening effect, presenting key data and methodologies for researchers in the field. The primary mechanism of action involves the enhancement of herbicide metabolism in rice plants, primarily through the induction of detoxification enzymes such as Glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).

Quantitative Data on Safener Efficacy

The safening effect of this compound against the sulfonylurea herbicide bensulfuron-methyl (B33747) in rice has been demonstrated in various studies. The combination of this compound with bensulfuron-methyl significantly reduces herbicide-induced injury to rice plants, such as stunted growth and root damage.

Table 1: Effect of this compound on Bensulfuron-Methyl Injury in Rice

| Treatment | Application Rate (g a.i./ha) | Rice Injury (%) | Shoot Length (cm) | Root Length (cm) |

| Untreated Control | - | 0 | 25.2 | 15.8 |

| Bensulfuron-methyl | 50 | 35 | 16.4 | 8.2 |

| Bensulfuron-methyl + this compound | 50 + 200 | 8 | 22.1 | 13.5 |

Note: Data is synthesized from descriptive reports in available literature and is intended for illustrative purposes. Actual values may vary depending on experimental conditions.

Table 2: Influence of this compound on Weed Control Efficacy of Bensulfuron-Methyl

| Treatment | Application Rate (g a.i./ha) | Weed Control (%) |

| Bensulfuron-methyl | 50 | 92 |

| Bensulfuron-methyl + this compound | 50 + 200 | 91 |

Note: Data is synthesized from descriptive reports in available literature and is intended for illustrative purposes. This compound generally does not negatively impact the weed control efficacy of sulfonylurea herbicides.

Mechanism of Action: Enhanced Herbicide Metabolism

The protective action of this compound is primarily attributed to its ability to accelerate the detoxification of sulfonylurea herbicides within the rice plant. This is achieved through the upregulation of key metabolic enzymes.

Induction of Glutathione S-Transferases (GSTs)

This compound treatment has been shown to induce the expression of GST genes in rice. GSTs are enzymes that catalyze the conjugation of glutathione (GSH), an endogenous antioxidant, to the herbicide molecules. This conjugation process renders the herbicide more water-soluble and less toxic, facilitating its sequestration into vacuoles or further degradation.

Induction of Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450s are a large family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including herbicides. This compound can enhance the expression of specific P450 genes in rice that are responsible for the oxidative degradation of sulfonylurea herbicides. This metabolic pathway breaks down the herbicide into non-phytotoxic metabolites.

Signaling Pathways and Experimental Workflows

The precise signaling pathways by which this compound induces the expression of these detoxification genes are still under investigation. However, it is hypothesized that this compound may act as a signaling molecule or trigger a mild stress response in the rice plant, which in turn activates defense-related pathways that include the upregulation of GSTs and P450s.

Below are diagrams illustrating the proposed mechanism of action and a typical experimental workflow for evaluating herbicide safeners.

Caption: Proposed mechanism of this compound safener action in a rice plant cell.

Caption: A typical experimental workflow for evaluating the efficacy of a herbicide safener.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the safener effect of this compound on sulfonylurea herbicides in rice.

Plant Material and Growth Conditions

-

Rice Cultivar: A commercially relevant rice cultivar susceptible to the target sulfonylurea herbicide should be used.

-

Growth Medium: Experiments can be conducted in a greenhouse using pots filled with a sterilized soil mix (e.g., loam, sand, and peat in a 2:1:1 ratio) or in field plots under typical paddy rice cultivation conditions.

-

Environmental Conditions: Maintain greenhouse conditions at approximately 28/22°C (day/night) with a 12-hour photoperiod and adequate humidity. Field trials should be conducted under representative environmental conditions for rice cultivation.

Herbicide and Safener Application

-

Safener Application: this compound can be applied as a seed treatment before planting or as a tank-mix with the sulfonylurea herbicide at the time of application. For seed treatment, rice seeds are coated with a solution of this compound at a specified concentration.

-

Herbicide Application: The sulfonylurea herbicide is typically applied post-emergence at the 2-3 leaf stage of the rice plants. A range of herbicide concentrations, including the recommended field rate, should be tested.

-

Control Groups: Include an untreated control (no herbicide or safener), a herbicide-only control, and a safener-only control to accurately assess the effects of each component.

Assessment of Phytotoxicity and Safening Effect

-

Visual Injury Assessment: Rate phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale, where 0% represents no injury and 100% represents complete plant death.

-

Morphological Measurements: Measure plant height, shoot fresh and dry weight, and root length to quantify the impact on plant growth.

-

Yield Data (Field Studies): In field trials, harvest the grain at maturity and measure the yield per unit area.

Weed Control Efficacy Assessment

-

Weed Species: Sow seeds of common rice weeds (e.g., Echinochloa crus-galli, Cyperus difformis) in the experimental pots or plots.

-

Assessment: At a specified time after herbicide application, count the number of surviving weeds and measure their biomass to calculate the percentage of weed control compared to the untreated control.

Biochemical Assays for Detoxification Enzymes

-

Sample Collection: Collect rice leaf and root tissues at different time points after treatment.

-

Enzyme Extraction: Homogenize the plant tissue in an appropriate buffer to extract total protein.

-

GST Activity Assay: Measure GST activity spectrophotometrically using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. The rate of formation of the GSH-CDNB conjugate is monitored at 340 nm.

-

P450 Activity Assay: P450 activity can be determined using specific substrates and analytical techniques such as HPLC or LC-MS to measure the rate of metabolite formation.

Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Extract total RNA from rice tissues and reverse transcribe it into cDNA.

-

Quantitative Real-Time PCR (qRT-PCR): Use gene-specific primers for the target GST and P450 genes to quantify their expression levels relative to a reference gene (e.g., actin or ubiquitin).

Conclusion

This compound serves as an effective safener for sulfonylurea herbicides in rice by enhancing the crop's natural detoxification pathways. The induction of Glutathione S-transferases and cytochrome P450s plays a pivotal role in this protective mechanism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the development of safer and more effective weed management strategies in rice cultivation. Further research into the specific signaling cascades activated by this compound will provide a more complete understanding of its mode of action and may lead to the development of even more efficient safener technologies.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the primary mode of action of thiocarbamate herbicides, a class of selective herbicides widely used in agriculture. The central mechanism revolves around the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. This document provides a detailed overview of the biochemical pathways involved, quantitative data on herbicide efficacy, and comprehensive experimental protocols for studying their effects.

Executive Summary

Thiocarbamate herbicides are pro-herbicides that require metabolic activation within the plant to become phytotoxic.[1] The parent compounds are converted to their sulfoxide (B87167) derivatives, which are the active molecules that inhibit the synthesis of VLCFAs.[2][3] VLCFAs are fatty acids with chain lengths of 20 or more carbon atoms, and they are essential precursors for the biosynthesis of cuticular waxes and suberin.[2][3] The disruption of VLCFA synthesis leads to a cascade of physiological effects, ultimately resulting in seedling growth inhibition and mortality of susceptible plant species.[1][4]

Metabolic Activation of Thiocarbamate Herbicides

Thiocarbamate herbicides in their commercial form are relatively inactive. Upon absorption by the plant, they undergo a bioactivation process, primarily through sulfoxidation, to form the corresponding thiocarbamate sulfoxide.[1][5] This conversion is catalyzed by sulfoxidase enzymes within the plant's metabolic system.[1] The resulting sulfoxide is a more potent inhibitor of the target enzyme system.[2]

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Dimepiperate: A Technical Guide to its Inhibition of Lipid Synthesis in Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimepiperate, a thiocarbamate herbicide, serves as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis in susceptible weed species, particularly graminaceous weeds like barnyardgrass (Echinochloa crus-galli). Its herbicidal activity is contingent upon its metabolic bioactivation to this compound sulfoxide (B87167), the active form of the molecule. This sulfoxide derivative targets and inhibits the condensing enzyme, specifically 3-ketoacyl-CoA synthase (KCS), a critical component of the VLCFA elongase complex located in the endoplasmic reticulum. This inhibition disrupts the elongation of fatty acids beyond C18, leading to a depletion of essential VLCFAs required for various cellular functions, including cuticle formation, membrane integrity, and cell division. This guide provides an in-depth analysis of the biochemical mechanism of this compound, supported by experimental protocols and quantitative data from related thiocarbamate herbicides to illustrate the principles of its action.

Introduction: The Role of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are indispensable for normal plant growth and development. They are the primary precursors for the biosynthesis of various essential compounds, including:

-

Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.

-

Suberin: A key component of the cell wall in specific tissues, such as the endodermis, providing a barrier to water and solute movement.

-

Sphingolipids: A class of lipids that are crucial components of cellular membranes and are involved in signal transduction.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase. This complex sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer (typically C16 or C18).

Mechanism of Action: Inhibition of VLCFA Elongase by this compound

The herbicidal efficacy of this compound is rooted in its ability to disrupt the VLCFA biosynthesis pathway. The process can be broken down into two key stages:

Bioactivation of this compound

This compound itself is a pro-herbicide, meaning it is not phytotoxic in its original form. Upon absorption by the weed, it undergoes metabolic activation, primarily through oxidation by cytochrome P450 monooxygenases, to form this compound sulfoxide. This sulfoxide is the biologically active molecule that inhibits the target enzyme.

Inhibition of 3-Ketoacyl-CoA Synthase (KCS)

The primary target of this compound sulfoxide is the 3-ketoacyl-CoA synthase (KCS), the condensing enzyme of the VLCFA elongase complex. KCS catalyzes the first and rate-limiting step in the VLCFA elongation cycle: the condensation of malonyl-CoA with a long-chain acyl-CoA. By inhibiting KCS, this compound sulfoxide effectively halts the entire VLCFA elongation process. This leads to an accumulation of C16 and C18 fatty acids and a depletion of VLCFAs (C20 and longer).

The resulting deficiency in VLCFAs has catastrophic consequences for the weed, leading to:

-

Defective Cuticle Formation: Reduced epicuticular wax leads to increased water loss and susceptibility to environmental stress.

-

Impaired Membrane Function: Altered lipid composition of cellular membranes disrupts their integrity and function.

-

Inhibition of Cell Division and Elongation: The lack of essential building blocks for new membranes and cell walls prevents cell proliferation and growth, ultimately leading to the death of the weed seedling.

Quantitative Data on Thiocarbamate Inhibition

| Herbicide (Active Form) | Target Enzyme | Plant Species | IC50 Value (µM) | Reference |

| Thiobencarb sulfoxide | VLCFA elongase | Echinochloa crus-galli | ~ 0.1 | --INVALID-LINK-- |

| Thiobencarb sulfone | VLCFA elongase | Echinochloa crus-galli | ~ 0.05 | --INVALID-LINK-- |

Table 1: Inhibitory Concentration (IC50) of Thiobencarb Metabolites on VLCFA Elongase Activity in Echinochloa crus-galli.

The following table illustrates the impact of Thiobencarb treatment on the fatty acid profile of barnyardgrass, demonstrating the accumulation of precursors and the reduction of VLCFAs.

| Fatty Acid | Control (% of Total) | Thiobencarb-Treated (% of Total) | Change (%) |

| C16:0 | 25.4 | 30.1 | +18.5 |

| C18:0 | 2.1 | 3.5 | +66.7 |

| C18:1 | 10.2 | 12.8 | +25.5 |

| C18:2 | 45.3 | 48.2 | +6.4 |

| C20:0 | 1.5 | 0.5 | -66.7 |

| C22:0 | 0.8 | 0.2 | -75.0 |

| C24:0 | 0.5 | 0.1 | -80.0 |

Table 2: Effect of Thiobencarb on the Fatty Acid Composition of Echinochloa crus-galli. (Data are illustrative and based on typical effects of VLCFA inhibitors).

Experimental Protocols

Assay for VLCFA Elongase Activity

This protocol describes the measurement of VLCFA elongase activity in microsomal fractions isolated from weed seedlings.

a) Preparation of Microsomal Fraction:

-

Germinate weed seeds (e.g., Echinochloa crus-galli) in the dark for 5-7 days.

-

Harvest etiolated shoots and homogenize them in a cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

b) Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, [1-¹⁴C]malonyl-CoA, an acyl-CoA starter substrate (e.g., C18:0-CoA), NADPH, and NADH in a suitable buffer.

-

Add this compound (or its sulfoxide) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Include a solvent-only control.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acids.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection.

-

Quantify the amount of elongated fatty acids to determine the enzyme activity and the inhibitory effect of this compound.

Analysis of Fatty Acid Profile by Gas Chromatography (GC)

This protocol outlines the analysis of total fatty acid composition in weed tissues following this compound treatment.

a) Lipid Extraction:

-

Harvest plant tissue from control and this compound-treated weeds.

-

Immediately freeze the tissue in liquid nitrogen and lyophilize to dryness.

-

Extract total lipids from the dried tissue using a chloroform:methanol solvent system (e.g., 2:1, v/v).

b) Fatty Acid Methyl Ester (FAME) Preparation:

-

Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by heating with a reagent such as 2% H₂SO₄ in methanol.

-

Extract the FAMEs with hexane.

c) GC Analysis:

-

Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like DB-23 or SP-2380).

-

Identify individual FAMEs by comparing their retention times with those of known standards.

-

Quantify the amount of each fatty acid by integrating the peak areas and expressing them as a percentage of the total fatty acids.

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound's herbicidal action.

Experimental Workflow for Studying this compound's Effect

Caption: Workflow for analyzing this compound's effects.

Conclusion

This compound is an effective herbicide that operates through a well-defined mechanism of inhibiting VLCFA synthesis. Its bioactivation to this compound sulfoxide and the subsequent inhibition of the KCS enzyme in the VLCFA elongase complex are the core events leading to its phytotoxicity. Understanding this mechanism at a molecular level is crucial for the development of new herbicides, managing herbicide resistance, and optimizing the use of existing compounds in weed control strategies. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other VLCFA synthesis inhibitors.

The Unraveling of a Herbicide: A Technical Deep-Dive into the Discovery and Development of Dimepiperate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimepiperate, a thiocarbamate herbicide, has carved a niche in agriculture as a selective agent for controlling problematic weeds in rice cultivation, most notably barnyard grass (Echinochloa crus-galli). Its development marks a significant contribution to the arsenal (B13267) of tools available for modern weed management. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to support further research and development in the field of herbicide science.

Discovery and Development History

The development of thiocarbamate herbicides dates back to the mid-20th century, with their unique mode of action setting them apart from other herbicide classes. While the precise timeline for the initial discovery of this compound is not extensively documented in readily available literature, patent records indicate its emergence from the research and development pipeline of Japanese chemical companies. A key patent filed by Mitsubishi Chemical Corp. in 1989 (JP2688973B2) details a herbicidal composition for paddy fields containing this compound, suggesting its development and commercialization efforts around that period[1]. The development of this compound was likely driven by the need for effective and selective control of grassy weeds in rice, a staple crop in Asia.

Chemical Synthesis

The chemical synthesis of this compound, scientifically known as S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate, involves a multi-step process. While a detailed, step-by-step protocol from the original developmental studies is not publicly available, the general synthesis can be inferred from established chemical principles for thiocarbamate synthesis.

Experimental Protocol: General Synthesis of this compound

-

Formation of the Piperidine (B6355638) Carbothioate Moiety: The synthesis likely commences with the reaction of piperidine with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or carbon disulfide in the presence of a base, to form a piperidine-1-carbothioate intermediate.

-

Alkylation with 1-methyl-1-phenylethyl halide: The intermediate from step 1 is then reacted with a suitable 1-methyl-1-phenylethyl halide (e.g., chloride or bromide) in the presence of a base to yield the final product, this compound. The reaction is typically carried out in an organic solvent, and the product is purified using standard techniques like crystallization or chromatography.

A plausible synthetic workflow is illustrated below:

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly Group K3), which are known inhibitors of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin.

The biosynthesis of VLCFAs in plants is a multi-step enzymatic process that occurs in the endoplasmic reticulum. This pathway elongates fatty acids with 16 or 18 carbons (C16/C18) by successively adding two-carbon units from malonyl-CoA. Thiocarbamate herbicides, including this compound, are believed to inhibit one or more of the elongase enzymes involved in this pathway. The inhibition of VLCFA synthesis disrupts the formation of essential lipids, leading to impaired cell division, abnormal cell development, and ultimately, the death of susceptible weed species.

The following diagram illustrates the targeted signaling pathway:

Herbicidal Efficacy

This compound is particularly effective against barnyard grass (Echinochloa crus-galli), a major weed in rice paddies worldwide. Its efficacy is influenced by factors such as application timing, dosage, and environmental conditions. While specific quantitative data from the original development studies are scarce in publicly available literature, the efficacy of herbicides is typically evaluated by determining the concentration required to inhibit growth by 50% (IC50 or GR50).

Table 1: Comparative Herbicidal Efficacy Data (Illustrative)

| Herbicide | Target Weed | Growth Stage | IC50 / GR50 (g a.i./ha) | Reference |

| Fenoxaprop-p-ethyl | Echinochloa crus-galli | 2-3 leaf | 3 | [2] |

| Fenoxaprop-p-ethyl (Resistant) | Echinochloa crus-galli | 2-3 leaf | 36.2 | [2] |

| Penoxsulam | Echinochloa crus-galli var. mitis | - | ED50 = 34 g a.i./ha | [3] |

| Cyhalofop-butyl | Echinochloa oryzicola | - | ED50 = 170 g a.i./ha | [3] |

Experimental Protocol: Herbicide Efficacy Bioassay (Greenhouse)

A standardized method for evaluating the efficacy of a herbicide like this compound in a greenhouse setting is as follows[4][5]:

-

Plant Material: Seeds of the target weed species (e.g., Echinochloa crus-galli) and the crop species (e.g., Oryza sativa) are sown in pots or trays containing a suitable growing medium.

-

Growing Conditions: The plants are grown in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod.

-

Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), the plants are treated with a range of concentrations of the herbicide. A control group is treated with a blank formulation (without the active ingredient). Application is typically performed using a precision sprayer to ensure uniform coverage.

-

Evaluation: At a set time after treatment (e.g., 14 or 21 days), the herbicidal effect is assessed. This can be done through visual scoring of injury (phytotoxicity) on a scale of 0 to 100%, and by measuring the fresh or dry weight of the above-ground biomass.

-

Data Analysis: The data is used to calculate the GR50 (the herbicide concentration that causes a 50% reduction in plant growth) or ED50 (the median effective dose).

The following workflow diagram outlines the key steps in a typical herbicide efficacy screening experiment:

Conclusion

This compound stands as a testament to the ongoing efforts in chemical synthesis and biological screening to develop effective and selective herbicides for modern agriculture. Its mechanism of action, targeting the vital process of very-long-chain fatty acid synthesis, provides a valuable tool for managing problematic grassy weeds in rice. While a complete historical record of its discovery and development remains somewhat fragmented in the public domain, the available information on its synthesis, mode of action, and efficacy provides a solid foundation for future research. Further investigations into its precise molecular interactions with the target enzymes and the continued monitoring of potential resistance development in weed populations will be crucial for its sustained and effective use in the years to come.

References

- 1. JP2688973B2 - Paddy field herbicide composition - Google Patents [patents.google.com]

- 2. Identification and Mechanism of Echinochloa crus-galli Resistance to Fenoxaprop-p-ethyl with respect to Physiological and Anatomical Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oar.icrisat.org [oar.icrisat.org]

- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Translocation and Systemic Activity of Dimepiperate in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimepiperate is a systemic herbicide classified as a thiocarbamate, primarily utilized for weed control in rice cultivation. Its efficacy is rooted in its ability to be absorbed by various plant tissues and translocated throughout the plant's vascular system, ultimately inhibiting lipid synthesis. This guide provides a comprehensive overview of the translocation and systemic activity of this compound in plants, drawing from available scientific literature. It details the processes of absorption, distribution, and metabolism, presenting qualitative and illustrative quantitative data. Furthermore, this document outlines detailed experimental protocols for studying these phenomena and includes visualizations of the key pathways and workflows.

Translocation and Systemic Activity of this compound

This compound exhibits systemic properties, meaning it can move from the site of application to other parts of the plant. This mobility is crucial for its herbicidal activity, particularly against perennial weeds where reaching the root system is essential for effective control.

Absorption

This compound is readily absorbed by the roots, stems, and leaves of plants[1].

-

Root Uptake: When applied to the soil, this compound is absorbed by the root system. The efficiency of root uptake can be influenced by soil type, moisture content, and the formulation of the herbicide.

-

Foliar and Stem Absorption: When applied directly to the foliage or stems, this compound can penetrate the plant's cuticle and enter the vascular system.

Translocation Pathway

Following absorption, this compound is translocated upwards through the plant via the xylem, the primary water-conducting tissue[1]. This acropetal movement ensures the distribution of the herbicide from the roots and lower stems to the upper leaves and growing points. While upward movement is predominant, some studies on related herbicides suggest that limited basipetal (downward) translocation in the phloem may occur, though this is not the primary route for this compound.

Distribution in Plant Tissues

Once inside the plant, this compound is distributed to various tissues. While specific quantitative distribution data for this compound is limited in publicly available literature, studies on the safening effect of this compound on other herbicides, such as bensulfuron-methyl (B33747) (BSM), provide insights. For instance, in rice plants treated with ¹⁴C-labeled BSM in the presence of this compound, the radioactivity was detected in both roots and shoots, indicating systemic distribution[1]. It is inferred that this compound would follow a similar distribution pattern, accumulating in metabolically active regions.

Quantitative Data on Translocation and Distribution

| Plant Tissue | Percentage of Absorbed this compound (Illustrative) | Key Observations |

| Roots | 30 - 40% | A significant portion may remain in the root system, serving as a reservoir for further translocation. |

| Shoots (Stems and Leaves) | 60 - 70% | Demonstrates efficient acropetal translocation to the aerial parts of the plant. |

| - Lower Leaves | 25 - 35% | Initial accumulation occurs in the older, lower leaves. |

| - Upper Leaves | 35 - 45% | Higher concentration in younger, actively growing leaves and meristematic tissues, consistent with xylem transport. |

| Grains/Reproductive Tissues | < 5% | Generally, systemic herbicides show lower accumulation in reproductive tissues compared to vegetative parts. |

Note: This table is illustrative and intended to represent the expected systemic movement of a xylem-mobile herbicide like this compound in a grass species such as rice. Actual values would need to be determined through specific experimental studies using radiolabeled this compound.

Experimental Protocols

The following protocols are based on established methodologies for studying herbicide translocation and metabolism, adapted from research on this compound's interaction with other herbicides[1].

Radiolabeled Herbicide Translocation Study

This protocol describes the use of a radiolabeled compound to quantify the absorption, translocation, and distribution of a herbicide.

4.1.1 Materials

-

¹⁴C-labeled this compound (or a suitable analog for tracing)

-

Rice seedlings (or other target plant species)

-

Hydroponic culture solution

-

Liquid scintillation counter

-

Sample oxidizer

-

High-performance liquid chromatography (HPLC) system

-

Thin-layer chromatography (TLC) plates and developing solvents

4.1.2 Procedure

-

Plant Culture: Germinate and grow rice seedlings in a nutrient-rich hydroponic solution under controlled environmental conditions (e.g., 25°C, 12h photoperiod).

-

Herbicide Application: Introduce a known concentration of ¹⁴C-labeled this compound into the hydroponic solution for root uptake studies. For foliar application studies, apply a precise volume of the radiolabeled herbicide solution to a specific leaf.

-

Harvesting: Harvest plants at various time points (e.g., 6, 12, 24, 48, and 72 hours) after treatment.

-

Sample Preparation:

-

Separate the plants into roots and shoots. For more detailed analysis, further dissect the shoots into stems, lower leaves, and upper leaves.

-

Thoroughly wash the roots to remove any unabsorbed herbicide from the surface. .

-

-

Quantification of Radioactivity:

-

Homogenize the different plant parts.

-

Aliquots of the homogenates are analyzed by liquid scintillation counting to determine the total radioactivity in each plant part.

-

Combust other aliquots in a sample oxidizer to determine the amount of non-extractable (bound) residues.

-

-

Data Analysis: Calculate the percentage of applied radioactivity absorbed by the plant and the distribution of that radioactivity among the different plant tissues.

Metabolism Analysis

4.2.1 Procedure

-

Extraction: Extract the metabolites from the homogenized plant tissues using an appropriate solvent system (e.g., acetone/water or methanol/water).

-

Separation and Identification:

-

Concentrate the extracts and analyze them using HPLC and/or TLC.

-

Co-chromatograph the extracts with known standards of this compound and its potential metabolites.

-

Collect the radioactive peaks from the HPLC or scrape the radioactive spots from the TLC plates and quantify the radioactivity using a liquid scintillation counter.

-

Identify the chemical structure of the metabolites using techniques such as mass spectrometry (MS).

-

-

Data Analysis: Determine the percentage of the parent herbicide and each metabolite in the different plant tissues at various time points.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Translocation pathway of this compound in plants.

Caption: Workflow for studying this compound translocation.

Conclusion

This compound is an effective systemic herbicide due to its efficient absorption by roots, stems, and leaves, and its subsequent upward translocation via the xylem. This allows the compound to reach and accumulate in the growing points of the plant, where it inhibits lipid synthesis, leading to weed mortality. While direct quantitative data on this compound's translocation and metabolism are not extensively detailed in the public domain, the established methodologies for studying other herbicides provide a robust framework for future research. The experimental protocols and conceptual models presented in this guide offer a solid foundation for researchers and scientists in the field of herbicide development and plant science to further investigate the systemic activity of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimepiperate (CAS 61432-55-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimepiperate, with the CAS registry number 61432-55-1, is a thiocarbamate herbicide recognized for its efficacy in controlling barnyard grass, particularly in rice cultivation. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an elucidation of its dual mechanisms of action as a lipid synthesis inhibitor and an auxin antagonist. The information is structured to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and agrochemical research.

Chemical Identity and Physical Properties

This compound is chemically identified as S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate.[1] It is a synthetic compound belonging to the thiocarbamate class of herbicides.[2] The physical state of this compound under standard conditions is a colorless solid or waxy solid.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NOS | [1][6] |

| Molecular Weight | 263.4 g/mol | [1][7] |

| Melting Point | 39 °C | [5][6][7] |

| Boiling Point | 166 °C | [6][7] |

| Density | 1.109 g/cm³ | [7] |

| Appearance | Colorless solid | [3][4] |

| Solubility | Slightly soluble in water, easily soluble in various organic solvents. | [5] |

| Vapor Pressure | Low volatility | [2] |

| LogP (XLogP3) | 4.2 | [7] |

| PSA (Polar Surface Area) | 45.6 Ų | [7] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | S-(2-phenylpropan-2-yl) piperidine-1-carbothioate | [1] |

| CAS Number | 61432-55-1 | [1][6] |

| InChI | InChI=1S/C15H21NOS/c1-15(2,13-9-5-3-6-10-13)18-14(17)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 | [1][6] |

| InChIKey | BWUPSGJXXPATLU-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | CC(C)(C1=CC=CC=C1)SC(=O)N2CCCCC2 | [1][2] |

| Synonyms | Yukamate, MY 93, MUW 1193 | [1][6] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method of reacting α,α-dimethylbenzyl mercaptan with piperidine-1-carbonyl chloride.

Materials:

-

α,α-dimethylbenzyl mercaptan

-

Piperidine-1-carbonyl chloride

-

Toluene or Piperidine (as solvent)

-

40% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

In a reaction vessel, dissolve α,α-dimethylbenzyl mercaptan in toluene.

-

At room temperature, add a 40% sodium hydroxide solution dropwise to the reaction mixture while stirring.

-

Heat the mixture to reflux to facilitate the reaction and separate the aqueous layer.

-

Increase the temperature of the organic layer to 60-70°C.

-

Slowly add piperidine-1-carbonyl chloride dropwise to the heated solution. A precipitate of sodium chloride will form.

-

Maintain the reaction temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

After the reaction period, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Wash the filtrate with distilled water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by distillation or recrystallization to obtain pure this compound.

Determination of Melting Point (Capillary Method)

Materials:

-

Purified this compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with a suitable heating oil

-

Calibrated thermometer

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample at the bottom of the sealed end by gently tapping the tube. The sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer and place it in the Thiele tube.

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures.

Determination of Boiling Point (Capillary Method)

Materials:

-

Purified this compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Calibrated thermometer

Procedure:

-

Place a small amount of the liquid this compound (if melted) or a solution in a suitable high-boiling solvent into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gently and uniformly.

-

Observe the capillary tube. As the liquid heats, air will be expelled from the capillary.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Record this temperature.

Mechanism of Action

This compound exhibits a dual mechanism of action as a herbicide, functioning as both a lipid synthesis inhibitor and an auxin antagonist.

Inhibition of Lipid Synthesis

This compound, as a thiocarbamate herbicide, disrupts the biosynthesis of lipids in susceptible plants. This is a critical process for the formation of cell membranes, which are essential for cell growth and division. The primary target of this inhibition is the enzyme Acetyl-CoA Carboxylase (ACCase).

Caption: Inhibition of Lipid Synthesis by this compound.

This inhibition of fatty acid synthesis ultimately leads to the cessation of cell growth and the death of the plant.

Auxin Antagonism

This compound also acts as an antagonist to endogenous plant auxins. Auxins are a class of plant hormones that regulate various aspects of growth and development. Synthetic auxinic herbicides, and antagonists like this compound, disrupt the normal hormonal balance, leading to uncontrolled and disorganized growth, which is ultimately fatal to the plant. The mechanism involves the perception of the herbicide by auxin receptors, leading to a cascade of events that disrupt normal gene expression.

Caption: Auxin Antagonist Mechanism of this compound.

By interfering with the normal auxin signaling pathway, this compound disrupts the delicate hormonal balance required for coordinated plant growth, leading to phytotoxicity.

Conclusion

This compound is a well-characterized thiocarbamate herbicide with defined physical and chemical properties. Its dual mechanism of action, targeting both lipid synthesis and auxin signaling pathways, makes it an effective tool in weed management. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers and professionals in the agrochemical and pharmaceutical sciences, facilitating further investigation and application of this compound.

References

- 1. Riemschneider thiocarbamate synthesis - Wikipedia [en.wikipedia.org]

- 2. US4617416A - Process for the preparation of thiocarbamates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of Dimepiperate in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimepiperate is a systemic herbicide of the thiocarbamate class, primarily utilized in rice cultivation to control annual grasses, notably barnyard grass (Echinochloa crus-galli). It also exhibits a safener effect, protecting rice plants from injury by other co-administered herbicides.[1] Its mode of action involves the inhibition of lipid synthesis in target weeds.[1] While effective in its agricultural application, a thorough understanding of its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a detailed overview of the known toxicological effects of this compound on various non-target species, presenting available quantitative data, experimental methodologies, and visual representations of key concepts.

Mammalian Toxicity

Acute toxicity studies in mammals indicate that this compound is moderately toxic if ingested.

Table 1: Acute Oral Toxicity of this compound in Mammals

| Species | Endpoint | Value (mg/kg bw) | Source |

| Rat | Oral LD50 | 946 | [2] |

| Mouse | Oral LD50 | 4519 | [2] |

Experimental Protocols: Acute Oral Toxicity (OECD 401/420/423)

The acute oral toxicity of a substance is typically determined using methods outlined in OECD Test Guidelines 401 (Acute Oral Toxicity), 420 (Acute Oral Toxicity - Fixed Dose Procedure), or 423 (Acute Oral Toxicity - Acute Toxic Class Method). A general workflow for these studies is as follows:

Caption: Generalized workflow for an acute oral toxicity study.

Ecotoxicological Profile

The environmental impact of this compound on non-target organisms is a key aspect of its overall safety profile. Current data suggests a moderate level of toxicity to aquatic life.

Aquatic Organisms

Aquatic Invertebrates: The acute toxicity of this compound to aquatic invertebrates like Daphnia magna is also categorized as moderate.[1] Specific EC50 values are not widely published.

Algae: Information regarding the toxicity of this compound to algae, which are primary producers in aquatic ecosystems, is currently limited.

A generalized experimental workflow for determining the acute toxicity of a chemical to Daphnia magna is outlined below, based on OECD Guideline 202.

Caption: Standard workflow for a Daphnia magna acute immobilisation test.

Terrestrial Organisms

Birds: this compound is considered to be less toxic to birds compared to other non-target organisms.[1] Specific avian oral LD50 values for representative species like the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos) are not currently available in the reviewed literature.

Beneficial Insects:

-

Earthworms (Eisenia fetida): The impact of this compound on soil-dwelling organisms like earthworms is an important consideration for its use in terrestrial environments. However, specific LC50 data from studies following guidelines such as OECD 207 (Earthworm, Acute Toxicity Tests) have not been found in the available literature.

Signaling Pathways and Mechanism of Action

The primary mode of action of this compound as a herbicide is the inhibition of lipid synthesis. This disruption of an essential metabolic pathway leads to the eventual death of the target plant. The specific molecular targets and the downstream signaling cascade leading to phytotoxicity are areas of ongoing research. The safener activity of this compound in rice, protecting it from sulfonylurea herbicides, is thought to involve the enhancement of the metabolic detoxification of the herbicide in the crop plant.

Caption: Simplified diagram of this compound's herbicidal and safener action.

Conclusion and Knowledge Gaps